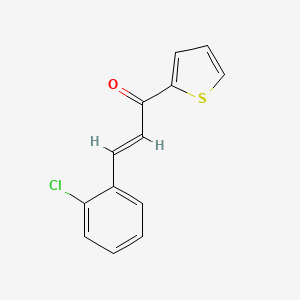
(3-Chloro-2-fluoro-5-iodophenyl)methanol
Descripción general
Descripción
“(3-Chloro-2-fluoro-5-iodophenyl)methanol” is a chemical compound with the molecular formula C7H5ClFIO . It has a molecular weight of 286.47 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with chlorine, fluorine, and iodine atoms, and a methanol group . The exact spatial arrangement of these substituents could be determined using techniques like X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
(3-Chloro-2-fluoro-5-iodophenyl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of organic compounds. In addition, this compound has been used as a starting material for the synthesis of a variety of polymers, including polyurethanes and polycarbonates.
Mecanismo De Acción
Target of Action
The primary targets of (3-Chloro-2-fluoro-5-iodophenyl)methanol are currently unknown. This compound is a halogenated aromatic compound, and such compounds are often involved in a wide range of biological activities . .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, halogenated aromatic compounds can interact with various proteins and enzymes in the body, potentially altering their function . The specific effects would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
As a small, relatively nonpolar molecule, it may be well-absorbed in the gastrointestinal tract if administered orally . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (3-Chloro-2-fluoro-5-iodophenyl)methanol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and purify. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, which can make it difficult to handle and store. In addition, it is a relatively toxic compound and must be handled with care.
Direcciones Futuras
There are numerous potential future directions for further research on (3-Chloro-2-fluoro-5-iodophenyl)methanol. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the further exploration of the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Finally, further research could be conducted to explore the potential environmental and ecological impacts of this compound.
Métodos De Síntesis
The synthesis of (3-Chloro-2-fluoro-5-iodophenyl)methanol is most commonly achieved through the reaction of 3-chloro-5-iodophenol and 2-fluoromethyl-3-chloro-4-nitrophenol. The reaction is catalyzed by a base such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide or dimethylsulfoxide. The reaction is typically conducted at a temperature of 80-90°C for a period of 1-2 hours. The final product is isolated by filtration and purified by distillation.
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloro-2-fluoro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMVGXRLLDQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279467 | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000162-10-6 | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000162-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)




![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)




